molecular formula C9H15NO3 B13538200 3-Cyclopentyl-2-formamidopropanoic acid

3-Cyclopentyl-2-formamidopropanoic acid

Cat. No.: B13538200
M. Wt: 185.22 g/mol
InChI Key: FUHFNRBUVRYSPL-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-formamidopropanoic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by a cyclopentyl ring attached to a propanoic acid backbone, with a formamide group at the second carbon position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-2-formamidopropanoic acid can be achieved through several methods. Another method includes the carbonylation of cyclopentyl alcohol with nickel carbonyl or formic acid . These reactions typically require controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement processes . Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2-formamidopropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often require specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

3-Cyclopentyl-2-formamidopropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopentyl-2-formamidopropanoic acid include:

Uniqueness

This compound is unique due to its combination of a cyclopentyl ring, formamide group, and propanoic acid backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-cyclopentyl-2-formamidopropanoic acid

InChI

InChI=1S/C9H15NO3/c11-6-10-8(9(12)13)5-7-3-1-2-4-7/h6-8H,1-5H2,(H,10,11)(H,12,13)

InChI Key

FUHFNRBUVRYSPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C(=O)O)NC=O

Origin of Product

United States

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